molecular formula C19H21ClN2O4 B235419 3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide

3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B235419
M. Wt: 376.8 g/mol
InChI Key: WZQWSTHMAAWTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4,5-dimethoxy-2-morpholinophenylamine.

    Amide Bond Formation: The carboxylic acid group of 3-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with 4,5-dimethoxy-2-morpholinophenylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4,5-dimethoxybenzonitrile
  • 3-chloro-4,5-dimethoxy-N-[(2-methylphenyl)methyl]benzamide

Uniqueness

3-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the morpholine ring and the combination of chloro and dimethoxy substituents

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

3-chloro-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C19H21ClN2O4/c1-24-17-11-15(21-19(23)13-4-3-5-14(20)10-13)16(12-18(17)25-2)22-6-8-26-9-7-22/h3-5,10-12H,6-9H2,1-2H3,(H,21,23)

InChI Key

WZQWSTHMAAWTTQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.